molecular formula C14H10S B1643872 4-Phenylbenzo[b]thiophene

4-Phenylbenzo[b]thiophene

Cat. No.: B1643872
M. Wt: 210.3 g/mol
InChI Key: NJCJOKLCLFCCON-UHFFFAOYSA-N
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Description

4-Phenylbenzo[b]thiophene is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The benzo[b]thiophene core is a privileged structure in drug discovery, known for its versatile pharmacological properties . Researchers utilize this and related phenyl-substituted derivatives as a critical synthetic intermediate for developing new therapeutic agents . Compounds based on the benzo[b]thiophene structure have been extensively investigated and shown to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory actions . Furthermore, the benzo[b]thiophene pharmacophore is a fundamental component of Raloxifene, an agent approved for the prevention and treatment of osteoporosis, underscoring the translational potential of this chemical class . As such, this compound serves as a valuable building block for researchers synthesizing and evaluating novel bioactive molecules for potential application in various disease models. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10S

Molecular Weight

210.3 g/mol

IUPAC Name

4-phenyl-1-benzothiophene

InChI

InChI=1S/C14H10S/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10H

InChI Key

NJCJOKLCLFCCON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CSC3=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Phenylbenzo B Thiophene and Its Analogues

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, offering high efficiency and selectivity. Palladium, ruthenium, and copper catalysts have been extensively utilized in the synthesis of benzo[b]thiophenes through various C-C and C-S bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium catalysis is at the forefront of C-C bond formation, with cross-coupling reactions being a cornerstone of modern organic synthesis. Several palladium-catalyzed strategies have been developed for the arylation of the benzo[b]thiophene scaffold.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a robust method for forming C(sp)-C(sp²) bonds. wikipedia.org While a direct one-step synthesis of 4-phenylbenzo[b]thiophene via a Sonogashira reaction is not extensively documented, multi-step strategies involving this key reaction are prevalent for the synthesis of substituted benzo[b]thiophenes. These strategies often involve the initial Sonogashira coupling to construct a key alkynyl intermediate, which then undergoes cyclization to form the benzo[b]thiophene ring.

One common approach involves the Sonogashira coupling of a substituted 2-iodothioanisole (B1305124) with a terminal alkyne. nih.gov For instance, various functionalized 2-alkynylthioanisoles can be synthesized in high yields via the coupling of 2-iodothioanisole with substituted terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. nih.gov These intermediates can then be cyclized to afford the corresponding benzo[b]thiophene derivatives.

Another strategy employs an iodine-selective Sonogashira coupling. For example, dihalogenated thioanisole (B89551) derivatives can undergo selective coupling with an alkyne at the more reactive iodine-bearing position, leaving other halogen atoms intact for further functionalization. nih.gov This approach allows for the synthesis of halogen-substituted alkynyl thioanisoles, which are precursors to halogenated benzo[b]thiophenes. nih.gov These halogenated benzo[b]thiophenes can then potentially undergo a second cross-coupling reaction, such as a Suzuki or another Sonogashira coupling, to introduce the phenyl group at the desired position. A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has also been developed for the synthesis of 2-substituted benzo[b]thiophenes. rsc.orgrsc.orgscispace.comresearchgate.net

Catalyst SystemSubstratesProductYield (%)Reference
Pd(OAc)₂, CuI, PPh₃Iodothiophene, Terminal AlkynesAcetylenic ThiophenesGood researchgate.netnih.gov
Pd(OAc)₂, TMEDA, AgTFA2-Iodothiophenol, Phenylacetylene2-Phenylbenzo[b]thiophene (B72322)up to 87 rsc.orgscispace.comresearchgate.net
Pd(PPh₃)₄, CuI, Et₃N2-Iodothioanisole, Terminal Alkynes2-Alkynylthioanisoles89-98 nih.gov

Table 1: Examples of Sonogashira-Type Coupling Reactions for the Synthesis of Benzo[b]thiophene Precursors.

Palladium-catalyzed oxidative C-H functionalization coupled with intramolecular arylthiolation represents a highly atom-economical and efficient strategy for the synthesis of substituted benzo[b]thiophenes. eurekaselect.com This approach avoids the pre-functionalization of starting materials, directly converting C-H bonds into C-S and C-C bonds.

A notable example is the synthesis of multisubstituted benzo[b]thiophenes from α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles or related compounds. researchgate.net The reaction proceeds via the in situ generation of an enethiolate salt, which then undergoes a palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation. This one-pot, two-step process offers high regioselectivity and generally provides good to excellent yields of the desired benzo[b]thiophene products. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and an oxidant.

Starting MaterialCatalystOxidantSolventProductYield (%)Reference
α-Aryl-β-mercaptoacrylonitrilePd(OAc)₂Cu(OAc)₂DMF2,3-Disubstituted benzo[b]thiopheneGood researchgate.net
N-Alkyl/arylthioamidesPd(OAc)₂O₂DMA2-Amino-3-cyanobenzo[b]thiophenesHigh researchgate.net

Table 2: Palladium-Catalyzed Oxidative C-H Functionalization-Arylthiolation for Benzo[b]thiophene Synthesis.

Direct C-H arylation is a powerful method for the synthesis of aryl-substituted heterocycles. Palladium catalysis has been instrumental in the development of C2-selective direct arylation of benzo[b]thiophenes. While the focus of this methodology is typically on the C2 position due to its higher reactivity, it is a significant C-C bond-forming reaction on the benzo[b]thiophene core.

The reaction of benzo[b]thiophenes with aryl iodides in the presence of a palladium catalyst can lead to C2-arylated products. acs.orgresearchgate.net Interestingly, a switch in regioselectivity from C3 to C2 has been observed by tuning the palladium catalyst loading. acs.org A near-room-temperature α-arylation (C2-arylation) of benzo[b]thiophenes has been achieved using a combination of a silver(I) salt and a palladium catalyst, where the silver salt is proposed to mediate the C-H activation. acs.org

More relevant to the synthesis of this compound analogues, a direct C4-selective arylation of 2-substituted thiophenes has been reported using palladium/norbornene cooperative catalysis. nih.gov This suggests the potential for developing C4-selective arylation methods for the benzo[b]thiophene system.

Benzo[b]thiophene SubstrateArylating AgentCatalyst SystemConditionsProductYield (%)Reference
Benzo[b]thiopheneAryl IodidePd₂(dba)₃·CHCl₃, Ag₂CO₃HFIP, rt2-Arylbenzo[b]thiopheneHigh acs.org
Benzo[b]thiopheneAryldiazonium saltPd(OAc)₂-2-Arylbenzo[b]thiopheneModerate to Excellent researchgate.net
2-Substituted Thiophene (B33073)Aryl IodidePd(OAc)₂, AsPh₃, NBEK₂CO₃, Dioxane, 120 °C2-Substituted-4-arylthiopheneGood nih.gov

Table 3: Palladium-Catalyzed Direct Arylation of Thiophene and Benzo[b]thiophene Derivatives.

Ruthenium-Catalyzed C-H Arylation Methods

Ruthenium catalysts have emerged as a viable alternative to palladium for direct C-H arylation reactions, often exhibiting different reactivity and selectivity profiles. While less common than palladium-catalyzed methods for benzo[b]thiophene synthesis, several ruthenium-catalyzed C-H arylations have been reported.

For instance, the ruthenium-catalyzed direct arylation of arenes bearing directing groups with haloarenes is a known transformation. nih.gov It has been shown that benzo[b]thiophene can undergo arylation under these conditions in the presence of a benzoate (B1203000) additive. nih.gov This indicates the potential for direct arylation of the benzo[b]thiophene core using ruthenium catalysis.

Furthermore, a ruthenium(II)-catalyzed regioselective direct diamidation of 3-carbonylindoles at the C4- and C5-positions has been developed, and it was noted that benzo[b]thiophene-3-carboxaldehyde is also a suitable substrate for this transformation, leading to the corresponding diamidation products. rsc.org While not a direct arylation, this demonstrates the ability of ruthenium to functionalize the C4 position of the benzo[b]thiophene ring system. A ruthenium-catalyzed synthesis of benzyl (B1604629)/allyl-halide substituted (dihydro)naphthalenes has been expanded to include a heteroaromatic thiophene ring system, showing full regioselectivity towards the benzo[b]thiophene product. chemrxiv.org

SubstrateArylating/Amiding AgentCatalyst SystemProductObservationReference
Benzo[b]thiopheneHaloarene[Ru(OPiv)₂(η⁶-C₆Me₆)]Arylated benzo[b]thiopheneReaction proceeds in the presence of a benzoate additive. nih.gov
Benzo[b]thiophene-3-carboxaldehydeDioxazoloneRu(II) catalystC4/C5-diamidated benzo[b]thiopheneEffective installation of two amide groups. rsc.org
Thiophene ring system-Ruthenium catalystBenzo[b]thiophene productFull regioselectivity observed. chemrxiv.org

Table 4: Ruthenium-Catalyzed C-H Functionalization of Benzo[b]thiophene Derivatives.

Copper-Catalyzed Annulation Reactions

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and ruthenium for the synthesis of heterocyclic compounds. Several copper-catalyzed annulation reactions have been developed for the construction of the benzo[b]thiophene core.

One approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.org In the presence of a copper(I) catalyst and a sulfur source like Na₂S·9H₂O, 2-fluorophenylacetylene derivatives can be converted into the corresponding benzo[b]thiophenes in moderate to good yields. beilstein-journals.org This method benefits from readily available starting materials.

Another strategy is the copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate. rsc.org This process allows for the construction of the benzo[b]thiophene ring with the concomitant introduction of substituents. Additionally, the synthesis of functionalized benzo[b]thiophenes has been achieved via the intramolecular copper-catalyzed carbomagnesiation of alkynyl(aryl)thioethers. nih.gov A copper(I) chloride-catalyzed three-component reaction of 2-(2-bromophenyl)acetonitriles, aromatic aldehydes, and elemental sulfur also yields fused benzothieno[2,3-d]thiazoles, showcasing copper's utility in constructing complex sulfur-containing heterocycles. thieme-connect.comthieme-connect.com

Starting MaterialsCatalyst SystemProductYield (%)Reference
2-Fluorophenylacetylene, Na₂S·9H₂OCuIBenzo[b]thiophene derivativeModerate to Good beilstein-journals.org
2-Iodophenyl ketone, XanthateCu catalystMulti-substituted benzo[b]thiophene- rsc.org
Alkynyl(aryl)thioether, Organomagnesium reagentCuCl·2LiClFunctionalized benzo[b]thiophene- nih.gov
2-(2-Bromophenyl)acetonitrile, Aromatic aldehyde, SulfurCuCl, 1,10-Phenanthroline2-Arylbenzo beilstein-journals.orgnih.govthieno[2,3-d]thiazoleup to 72 thieme-connect.comthieme-connect.com

Table 5: Copper-Catalyzed Annulation Reactions for the Synthesis of Benzo[b]thiophene Derivatives.

Metal-Free Cyclization and Annulation Protocols

Metal-free synthetic strategies are highly desirable due to their cost-effectiveness and reduced environmental impact. Several metal-free methods for the construction of the benzo[b]thiophene skeleton have been reported, including photocyclization-oxidation, electrophilic cyclization, and acid-catalyzed intramolecular cyclization.

Photocyclization-Oxidation Mechanisms and Synthetic Applications

Photochemical reactions offer a unique and powerful tool for the synthesis of complex organic molecules. nih.gov Photocyclization-oxidation reactions of aryl polyenes have been successfully employed for the synthesis of this compound. manchester.ac.uk This approach involves the irradiation of a suitable precursor, leading to an electrocyclization reaction, followed by oxidation to yield the aromatic benzo[b]thiophene ring system. nih.gov

For instance, the irradiation of 2-((1Z,3E)-4-phenylbuta-1,3-dien-1-yl)thiophene in dry benzene (B151609) containing iodine as an oxidant resulted in the formation of this compound in a 15% yield. manchester.ac.uk The mechanism proceeds through a 6π-electron photocyclization to form a dihydro-intermediate, which is subsequently oxidized to the final aromatic product. nih.govmdpi.com While this method provides a direct route to this compound, the yields can be modest. manchester.ac.uk

Another example involves the photolysis of a mixture of 4-iodobenzo[b]thiophene (B8575114) and 6-iodobenzo[b]thiophene in benzene, which yields a mixture of this compound and 6-phenylbenzo[b]thiophene. manchester.ac.uk These isomers can then be separated by column chromatography. manchester.ac.uk

Electrophilic Cyclization via Alkynyl Thioanisoles

Electrophilic cyclization of o-alkynyl thioanisoles is a versatile and widely used method for the synthesis of benzo[b]thiophenes. organic-chemistry.orgnih.gov This strategy involves the reaction of an o-alkynyl thioanisole with an electrophile, which triggers an intramolecular cyclization to form the benzo[b]thiophene ring. chim.it

A notable example is the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) as a stable electrophilic sulfur source. organic-chemistry.orgresearchgate.net This reagent reacts with o-alkynyl thioanisoles under mild conditions to afford 2,3-disubstituted benzo[b]thiophenes in excellent yields. organic-chemistry.orgresearchgate.net The reaction tolerates a wide range of functional groups and proceeds at ambient temperature. organic-chemistry.orgresearchgate.net The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org

Various other electrophiles have been employed, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.gov The choice of electrophile can influence the substitution pattern of the resulting benzo[b]thiophene. For instance, iodocyclization using molecular iodine allows for the direct installation of an iodine atom at the 3-position, which can be further functionalized through cross-coupling reactions. chim.itmdpi.com

Table 1: Electrophilic Cyclization of Phenyl Substituted Alkynyl Thioanisole

EntryReactantReagentSolventTemperatureTime (h)Yield (%)Reference
1Phenyl substituted alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 equiv)DichloromethaneRoom Temperature2499 nih.gov

Acid-Catalyzed Intramolecular Cyclization/Rearrangement Pathways

Acid-catalyzed intramolecular cyclization represents another important metal-free approach to benzo[b]thiophenes. google.comgoogleapis.com This method typically involves the treatment of a suitable precursor, such as an α-(arylthio)ketone, with a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid. google.comgoogle.com

For example, the acid-catalyzed intramolecular cyclization/rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone in neat polyphosphoric acid at 85-90°C yields a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.comgoogle.com The reaction proceeds through an initial cyclization followed by a rearrangement to give the thermodynamically more stable product. google.com The ratio of the regioisomeric products can be influenced by the reaction conditions. google.com

Methanesulfonic acid has also been utilized as a catalyst for this transformation, often providing improved yields and shorter reaction times compared to PPA. google.com The cyclization reaction rate can be enhanced by increasing the amount of methanesulfonic acid used. google.com

Multicomponent Reaction Sequences for Benzo[b]thiophene Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing waste and improving atom economy. researchgate.nettandfonline.com Several MCRs have been developed for the construction of the benzo[b]thiophene scaffold. tandfonline.comresearchgate.net

One such example is the rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur. researchgate.net This protocol allows for the regioselective synthesis of benzo[b]thiophenes via a sequence involving alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net For instance, the reaction of boroxines, 1,2-diphenylethyne, and sulfur powder in the presence of a rhodium catalyst affords substituted benzo[b]thiophene analogs in moderate to good yields. tandfonline.com

Another approach involves a palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence. acs.org This reaction between 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, carbon monoxide, and various alcohols provides a direct route to benzothiophene-3-carboxylic esters. tandfonline.comacs.org The reaction proceeds through an intramolecular S-5-endo-dig cyclization, followed by iodide-promoted demethylation and alkoxycarbonylation. acs.org

One-Pot Synthetic Procedures for Phenylbenzo[b]thiophene Derivatives

A one-pot procedure for the synthesis of amine-substituted aryl sulfides and phenylbenzo[b]thiophene derivatives has been reported. wpmucdn.comacs.org This method involves the reaction of nitro- and aldehyde-substituted aryl halides with benzyl thiols in the presence of potassium hydroxide (B78521) and polyethylene (B3416737) glycol (PEG-600). wpmucdn.comacs.org This reaction proceeds via a metal-free C-S cross-coupling and in situ nitro group reduction, followed by cyclization to form the benzo[b]thiophene ring. wpmucdn.comacs.org

Another efficient one-pot protocol involves a Pd-catalyzed C-S bond formation using a hydrogen sulfide (B99878) surrogate followed by a heterocyclization reaction starting from o-alkynylbromobenzene derivatives. scispace.com This method allows for the synthesis of highly substituted benzo[b]thiophenes and can be further expanded by in situ functionalization with various electrophiles. scispace.com

Furthermore, a one-pot iodocyclization/alkylation strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes from 2-alkynylthioanisoles. researchgate.net This environmentally benign method utilizes iodine as a mediator and employs 1,3-dicarbonyl substrates as nucleophiles, leading to complex benzo[b]thiophene structures in a single step. researchgate.net

Synthetic Approaches Utilizing Precursor Skeletons and Subsequent Derivatization

The synthesis of this compound can also be achieved by constructing the benzo[b]thiophene core first, followed by the introduction of the phenyl group at the 4-position. This approach often relies on the functionalization of a pre-existing benzothiophene (B83047) skeleton. manchester.ac.uk

One strategy involves the C4-arylation of benzothiophene using palladium catalysis. manchester.ac.uk This method allows for the direct introduction of an aryl group at the C4 position of the benzothiophene ring. For example, the reaction of benzothiophene with an aryl iodide in the presence of a palladium catalyst and an acid can afford 4-arylbenzo[b]thiophenes. manchester.ac.uk

Another approach involves the synthesis of a C4-functionalized benzothiophene precursor that can be subsequently converted to this compound. For instance, the reaction of a cyclic ketone with a Grignard reagent followed by dehydration and dehydrogenation with sulfur can yield this compound. manchester.ac.uk

Additionally, silyl-substituted 4,4′-bibenzo[c]thiophenes have been synthesized and can serve as precursors for further derivatization. nih.gov These compounds can be prepared by reacting 1,1′,3,3′-tetrahydro-[4,4′-bibenzo[c]thiophene] 2,2′-dioxide with lithium hexamethyldisilazide followed by treatment with a silylating agent. nih.gov The silyl (B83357) groups can then be replaced with other functional groups, potentially including a phenyl group.

Chemical Reactivity and Mechanistic Investigations of 4 Phenylbenzo B Thiophene Systems

Oxidative Transformations of the Thiophene (B33073) Moiety

The sulfur atom in the thiophene ring of benzo[b]thiophenes is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. manchester.ac.ukmdpi.com These oxidized derivatives serve as key intermediates for further functionalization. acs.orgbham.ac.uk

Formation of Sulfoxides and Sulfones

The oxidation of benzo[b]thiophenes to their corresponding S-oxides is a critical step for subsequent transformations, such as the interrupted Pummerer reaction for C3-functionalization. acs.orgbham.ac.ukresearchgate.net This oxidation can be achieved using various reagents. For instance, trifluoroacetic anhydride (B1165640) (TFAA) has been employed for the oxidation of benzothiophene (B83047) to its S-oxide.

Further oxidation of the sulfoxide (B87167) or direct oxidation of the benzo[b]thiophene yields the corresponding sulfone. researchgate.net A facile method for this conversion involves using an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net This method is effective even for electron-poor benzo[b]thiophenes. researchgate.net Palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has also been reported, highlighting the utility of sulfones in C-C bond formation. nih.govacs.org

Table 1: Oxidation of Benzo[b]thiophenes
SubstrateOxidizing AgentProductReference
Benzo[b]thiopheneTrifluoroacetic anhydride (TFAA)Benzo[b]thiophene S-oxide
Benzo[b]thiopheneH₂O₂ / P₂O₅Benzo[b]thiophene 1,1-dioxide researchgate.net
2-(4-(tert-butyl)phenyl)benzo[b]thiopheneH₂O₂2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide rsc.org

Regioselective Functionalization of the Benzo[b]thiophene Core

Controlling the position of functionalization on the benzo[b]thiophene ring is essential for the synthesis of specific isomers with desired properties.

C2-Position Functionalization

The C2 position of the benzo[b]thiophene core is often targeted for functionalization. One notable method is the palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.org This reaction proceeds with high regioselectivity for the C2 position and does not yield the C3-arylated product. nih.govacs.org The reaction is typically carried out in the presence of a palladium catalyst such as palladium(II) acetate, a copper co-oxidant like copper(II) acetate, and a base such as pyridine (B92270) in a solvent like DMSO at elevated temperatures. nih.govacs.org This methodology has been used to synthesize a variety of C2-arylated benzo[b]thiophene 1,1-dioxides, which have shown potential as aggregation-induced emission (AIE) materials. nih.gov

Another approach for C2 functionalization involves the deprotonation of the C2 position using a strong base like an organolithium reagent, followed by reaction with an electrophile. clockss.org

Table 2: C2-Arylation of Benzo[b]thiophene 1,1-dioxide
Benzo[b]thiophene 1,1-dioxide DerivativeArylboronic AcidProductYieldReference
Benzo[b]thiophene 1,1-dioxidePhenylboronic acid2-Phenylbenzo[b]thiophene (B72322) 1,1-dioxide82% nih.govacs.org
Benzo[b]thiophene 1,1-dioxide4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide68% nih.gov
Benzo[b]thiophene 1,1-dioxide4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene 1,1-dioxide63% nih.gov

C3-Position Functionalization

While functionalization at the C2 position is common, achieving regioselective functionalization at the C3 position presents a greater challenge and is an area of active research. acs.orgbham.ac.ukresearchgate.net

A gold-catalyzed intermolecular oxyarylation of alkynes with benzo[b]thiophene S-oxides provides a regioselective route to C3-functionalized benzo[b]thiophenes. acs.orgbham.ac.uknih.govfigshare.com This reaction involves the formation of a vinylgold carbenoid intermediate which undergoes a bham.ac.ukbham.ac.uk-sigmatropic rearrangement to afford the C3-oxyarylated product. acs.orgbham.ac.uk The reaction is compatible with a range of both aryl and alkyl alkynes. acs.orgbham.ac.uk While the C3 isomer is the major product, the C7-alkylated isomer is sometimes observed as a minor product. acs.orgbham.ac.uknih.govfigshare.com Mechanistic studies have indicated that the sulfoxide can inhibit the gold catalyst. acs.orgbham.ac.uknih.govfigshare.com

Table 3: Gold-Catalyzed C3-Oxyarylation of 2-Methylbenzo[b]thiophene S-oxide
AlkyneProduct (C3-isomer)Yield (C3:C7 ratio)Reference
Phenylacetylene (B144264)(E/Z)-1-(2-methylbenzo[b]thiophen-3-yl)-2-phenylethan-1-one68% (isolated pure C3) acs.orgbham.ac.uk
1-Hexyne(E/Z)-1-(2-methylbenzo[b]thiophen-3-yl)heptan-1-one84% (10:1) acs.orgbham.ac.uk
4-Methoxyphenylacetylene(E/Z)-1-(2-methylbenzo[b]thiophen-3-yl)-2-(4-methoxyphenyl)ethan-1-one75% (>20:1) acs.orgbham.ac.uk

A metal-free method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been developed using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.govrsc.orgdntb.gov.ua The reaction typically occurs in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C) to give the C3-chlorinated products in moderate yields. rsc.org The presence of certain functional groups can influence the reaction outcome; for example, alcohols can lead to competing oxidation reactions. rsc.org Density Functional Theory (DFT) calculations suggest a mechanism involving the formation of a C2–C3 chloronium ion intermediate. nih.govrsc.org The resulting C3-chloro derivatives can be further functionalized, for instance, through Suzuki–Miyaura coupling reactions. nih.govrsc.org

Table 4: C3-Chlorination of C2-Substituted Benzo[b]thiophenes with NaOCl·5H₂O
SubstrateProductYieldReference
2-Methylbenzo[b]thiophene3-Chloro-2-methylbenzo[b]thiopheneNot specified rsc.org
2-Vinylbenzo[b]thiophene3-Chloro-2-vinylbenzo[b]thiophene~45% rsc.org
2-Ethylbenzo[b]thiophene3-Chloro-2-ethylbenzo[b]thiophene~50% rsc.org

Reactivity at Other Ring Positions

While the thiophene moiety (C2 and C3 positions) is typically the most reactive site in benzo[b]thiophenes for electrophilic substitution, the other positions on the fused benzene (B151609) ring and the pendant phenyl group also exhibit distinct reactivity. chemicalbook.com Electrophilic substitution on the fused benzene ring is generally slower than on the thiophene ring. chemicalbook.com

The reactivity at the benzene core (positions C4, C5, C6, and C7) can be exploited through specific synthetic strategies. Direct C-H iodination of the benzo[b]thiophene core has been demonstrated at positions C4, C5, C6, and C7 using appropriate reagents. clockss.org Furthermore, metal-free C-H/C-H coupling reactions have been achieved at the C4 position by activating the benzo[b]thiophene system through oxidation to the corresponding S-oxide. researchgate.net This approach allows for the arylation of the benzene portion of the molecule without the need for a transition metal catalyst.

Gold-catalyzed reactions provide another route for functionalization. An oxyarylation reaction involving alkynes and benzo[b]thiophene S-oxides leads to regioselective C-C bond formation, yielding primarily the C3-alkylated product but also the C7-alkylated isomer as a minor product. acs.org This highlights a method for directly functionalizing the C7 position on the benzene ring.

The reactivity of the pendant 4-phenyl group is expected to follow the general principles of electrophilic aromatic substitution. The benzo[b]thiophenyl substituent would act as a directing group, influencing the position of attack on the phenyl ring. However, specific studies detailing the electrophilic substitution on the pendant phenyl ring of 4-phenylbenzo[b]thiophene are not extensively documented in the reviewed literature.

Cycloaddition Reaction Pathways of Benzo[b]thiophene S-Oxides

The oxidation of the sulfur atom in the benzo[b]thiophene core to a sulfoxide dramatically alters its reactivity, enabling it to participate in various cycloaddition reactions. Benzo[b]thiophene S-oxides serve as versatile intermediates in synthesis. iosrjournals.org These compounds can act as the diene component in [4+2] Diels-Alder reactions. iosrjournals.orgelsevier.com

When reacted with electron-poor alkynes, such as dimethyl acetylenedicarboxylate, benzo[b]thiophene S-oxides undergo a [4+2] cycloaddition followed by the extrusion of sulfur monoxide (SO) from the initial, unstable bridged cycloadduct. iosrjournals.orgkyushu-u.ac.jp This sequence results in the formation of substituted naphthalenes. iosrjournals.org Similarly, reaction with alkene dienophiles like N-phenylmaleimide yields dihydro-isoindole derivatives. iosrjournals.org The reactivity of benzo[b]thiophene S-oxides as dienes is generally greater than that of the corresponding benzo[b]thiophene S,S-dioxides. iosrjournals.orgrsc.org

Beyond [4+2] cycloadditions, benzo[b]thiophene S-oxides can also engage in [3+2] cycloaddition pathways with 1,3-dipoles, demonstrating their broad utility in constructing complex molecular frameworks. iosrjournals.orgkyushu-u.ac.jp A study involving 2-phenylbenzo[b]thiophene S-oxide in a cycloaddition reaction serves as a useful model for the potential reactivity of the 4-phenyl isomer. iosrjournals.org

Reaction TypeDienophile/DipoleProduct Type (after SO extrusion where applicable)Reference
[4+2] Diels-AlderElectron-poor alkynesSubstituted Naphthalenes iosrjournals.orgkyushu-u.ac.jp
[4+2] Diels-AlderN-phenylmaleimide (alkene)Dihydro-isoindole derivatives iosrjournals.org
[3+2] CycloadditionMesitonitrile oxide (1,3-dipole)Benzo[b]thieno[2,3-d]isoxazoline oxide iosrjournals.orgkyushu-u.ac.jp

Fundamental Mechanistic Elucidation of Synthetic Routes and Derivatization

Understanding the reaction mechanisms, intermediates, and transition states is crucial for the rational design of synthetic routes to this compound and its derivatives.

Several synthetic methodologies for benzo[b]thiophenes have been mechanistically scrutinized, revealing key reactive intermediates.

Palladium-Catalyzed Cyclizations: In a Pd-catalyzed migratory cyclization, a vinyl Pd(II) species (INT-3) is formed via oxidative addition, which then converts to a more stable Pd(II)-OPiv intermediate (INT-4) after anion exchange. nih.gov Another Pd-catalyzed route involving (thio)methyl-substituted precursors is proposed to proceed via S-cyclization, where the sulfur atom attacks a Pd(II)-coordinated alkyne, leading to a benzo[b]thiophene intermediate. tandfonline.com

Gold-Catalyzed Functionalization: The gold-catalyzed oxyarylation of benzothiophene S-oxides with alkynes is believed to involve a vinylgold carbenoid intermediate. acs.org This species undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the key step leading to C-C bond formation at the C3 position. acs.org

Electrochemical Synthesis: An electrochemically promoted synthesis of benzo[b]thiophene-1,1-dioxides has been rationalized to occur through a distinctive quaternary spirocyclization intermediate, formed by the selective ipso-addition of a sulfonyl radical to an internal alkyne. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the energetics and geometries of transition states in key reaction steps.

In a palladium-catalyzed migratory cyclization, the oxidative addition of a C-Br bond to the palladium center is proposed to occur through a three-membered ring-type transition state (2-ts) with a calculated energy barrier of 22.9 kcal/mol. nih.gov

DFT calculations for an electrochemical synthesis revealed that a 1,2-sulfur migration step has a very low reaction barrier of 1.3 kcal/mol, making it much more favorable than a competing 1,2-carbon migration, which has a calculated barrier of 18.1 kcal/mol (TS4). rsc.org This explains the observed product selectivity.

For the metal-free C4-arylation of benzothiophene S-oxides, computational analysis has mapped the potential energy surface, identifying critical transition states (TS-I and TS-IV) that govern the reaction pathway and regioselectivity. researchgate.net

ReactionMethodInvestigated StepKey FindingReference
Pd-Catalyzed Migratory CyclizationDFTC-Br Oxidative AdditionProceeds via a three-membered ring transition state (2-ts). nih.gov
Electrochemical SynthesisDFTS- vs. C-Migration1,2-S-migration has a significantly lower energy barrier (1.3 kcal/mol) than 1,2-C-migration (18.1 kcal/mol). rsc.org
Metal-Free C4-ArylationDFTC-H/C-H CouplingPotential energy surface mapped, and key transition states (TS-I, TS-IV) identified. researchgate.net

The choice of catalyst and reagents is paramount in controlling the regioselectivity and outcome of reactions involving the benzo[b]thiophene scaffold.

Catalyst-Controlled Regioselectivity: In the C-H alkynylation of thiophenes, different palladium catalyst systems can be employed to achieve regiodivergent synthesis, selectively targeting either the C2 or C5 position based on the ligand and reaction conditions. nih.gov This principle is applicable to substituted benzo[b]thiophenes.

Reagent-Induced Pathway Switching: The addition of a silver salt as an oxidant to a palladium-catalyzed reaction of a biaryl sulfide (B99878) can completely alter the reaction course, switching the mechanism from a C-H/C-S coupling to a C-H/C-H coupling pathway. nih.gov

Catalyst-Directed Functionalization: Gold catalysis specifically directs the functionalization of benzothiophene S-oxides with alkynes to the C3 position, showcasing high regioselectivity driven by the catalyst's mechanism. acs.org

Oxidizing Agent Specificity: The synthesis of benzo[b]thiophene S-oxides from their parent benzo[b]thiophenes requires careful selection of the oxidizing agent. A combination of meta-chloroperoxybenzoic acid (m-CPBA) and boron trifluoride etherate (BF₃·Et₂O) is effective for this transformation, whereas other oxidants like sodium periodate (B1199274) (NaIO₄) may fail to produce the desired S-oxide. iosrjournals.orgkyushu-u.ac.jp

Enzymatic Catalysis: Chemo-enzymatic platforms that utilize halogenating enzymes can achieve highly regioselective C-H functionalization on aromatic substrates under aqueous conditions, offering a green chemistry approach to targeted derivatization. nih.gov

Structural Modifications and Derivative Synthesis of Phenylated Benzo B Thiophenes

Synthesis of Substituted Phenylbenzo[b]thiophene Isomers (e.g., 2-, 3-, 7-Phenylbenzo[b]thiophene)

The synthesis of phenylbenzo[b]thiophene isomers can be achieved through several methods, with the choice of route often dictated by the desired substitution pattern.

2-Phenylbenzo[b]thiophenes are commonly prepared through acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals. google.comgoogle.com Another approach involves the oxidative cyclization of o-mercaptocinnamic acids, although this is limited to producing benzo[b]thiophene-2-carboxylates. google.comgoogle.com A more recent and efficient method is the palladium-catalyzed C-H oxidative Suzuki coupling, which allows for the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids to yield 2-phenylbenzo[b]thiophene (B72322) 1,1-dioxide. acs.org Additionally, electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt provides a high-yield route to 2-phenyl-3-(methylthio)benzo[b]thiophene. nih.gov

3-Phenylbenzo[b]thiophenes can be synthesized via the acid-catalyzed cyclization of arylthiomethyl ketones. google.com An alternative method involves the reaction of α-substituted 2-lithio-β-methoxystyrenes with sulfur. researchgate.net Furthermore, an interrupted Pummerer reaction of 2-(1-arylvinyl)phenyl ethyl sulfoxides offers a convenient route to 3-arylbenzo[b]thiophenes. researchgate.net

7-Phenylbenzo[b]thiophenes have been synthesized, for example, in the preparation of N-(1-methylpropyl)-7-phenylbenzo[b]thiophene-5-carboxamide, which starts from 7-phenylbenzo[b]thiophene-5-carboxylic acid. prepchem.com

A summary of synthetic methods for different isomers is presented below:

IsomerSynthetic MethodStarting MaterialsKey Features
2-Phenylbenzo[b]thiopheneAcid-catalyzed cyclization2-Phenylthioacetaldehyde dialkyl acetalsCommon and established method. google.comgoogle.com
2-Phenylbenzo[b]thiopheneOxidative cyclizationo-Mercaptocinnamic acidsLimited to carboxylate derivatives. google.comgoogle.com
2-Phenylbenzo[b]thiophene 1,1-dioxidePd-catalyzed C-H oxidative Suzuki couplingBenzo[b]thiophene 1,1-dioxide, Phenylboronic acidDirect and efficient arylation. acs.org
2-Phenyl-3-(methylthio)benzo[b]thiopheneElectrophilic cyclizationo-Alkynyl thioanisole (B89551), Dimethyl(thiodimethyl)sulfonium tetrafluoroborate saltHigh yield, introduces a thiomethyl group. nih.gov
3-Phenylbenzo[b]thiopheneAcid-catalyzed cyclizationArylthiomethyl ketonesA standard method for 3-alkyl/aryl derivatives. google.com
3-Phenylbenzo[b]thiopheneReaction with sulfurα-Substituted 2-lithio-β-methoxystyrenesProvides access from styrenic precursors. researchgate.net
3-Phenylbenzo[b]thiopheneInterrupted Pummerer reaction2-(1-Arylvinyl)phenyl ethyl sulfoxidesConvenient, reasonable yields. researchgate.net
7-Phenylbenzo[b]thiopheneNot explicitly detailed, but used as a precursor7-Phenylbenzo[b]thiophene-5-carboxylic acidDemonstrates the existence and use of this isomer. prepchem.com

Impact of Phenyl Substituent Position on Molecular Conformation

For instance, in N-phenylbenzo[b]thiophene-2-carboxamide derivatives, the orientation of the bicyclic aromatic rings is a key determinant of their ability to modulate Aβ42 aggregation, a process implicated in Alzheimer's disease. nih.gov Molecular docking studies have shown that for a compound to inhibit aggregation, the benzo[b]thiophene ring can intercalate between amino acid residues of the fibril. nih.gov In one inhibitory compound, the benzo[b]thiophene ring was observed to be in a linear conformation, allowing for this intercalation, while the methoxyphenol ring was oriented perpendicularly. nih.gov This specific conformation is stabilized by various interactions, including cation-π and π-alkyl interactions between the benzo[b]thiophene ring and specific amino acid residues. nih.gov

Conversely, a change in the substitution pattern on the phenyl ring can lead to a promotion of Aβ42 fibrillogenesis. nih.gov This highlights the critical role of the phenyl substituent's position and the resulting molecular conformation in dictating the biological outcome.

Introduction of Diverse Functional Groups on the Phenyl Moiety

The introduction of various functional groups onto the phenyl ring of 4-phenylbenzo[b]thiophene allows for the fine-tuning of its chemical and physical properties. This is a common strategy in drug discovery and materials science to optimize activity and other characteristics.

For example, in the context of N-phenylbenzo[b]thiophene-2-carboxamide derivatives, the nature and position of substituents on the phenyl ring are critical for their biological activity as modulators of Aβ42 aggregation. nih.govnih.gov The presence of a methoxyphenol moiety on the phenyl ring leads to inhibition of aggregation, while a 4-methoxyphenyl (B3050149) group results in its promotion. nih.govnih.gov

Furthermore, glycosylation of 2-phenyl-benzo[b]thiophenes, specifically linking them to amino sugars, has been explored. nih.gov Modifications to the amino group on the carbohydrate moiety have shown that maintaining at least one basic functional group is crucial for cytotoxic activity against cancer cell lines. nih.gov

The synthesis of these functionalized derivatives often involves standard organic chemistry transformations. For example, nitro groups on the phenyl ring can be reduced to amino groups using reagents like stannous chloride (SnCl₂). nih.gov These amino groups can then be further modified.

Halogenation and Other Electrophilic Substitutions on the Benzo[b]thiophene Scaffold

Electrophilic substitution reactions on the benzo[b]thiophene scaffold are a key method for introducing functional groups. The position of substitution is influenced by the existing substituents and the reaction conditions.

The benzo[b]thiophene ring is generally reactive towards electrophiles, with substitution typically occurring at the C3 position. clockss.org However, the presence of directing groups can alter this regioselectivity. For instance, in 4-hydroxybenzo[b]thiophene, electrophilic substitutions such as formylation and bromination with N-bromosuccinimide occur at the 5-position. rsc.org Nitration of 4-hydroxybenzo[b]thiophene yields a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds, with the 5-nitro product being the major one. rsc.org

Halogenation is a particularly useful modification, as the resulting halo-derivatives can serve as precursors for further functionalization through cross-coupling reactions. clockss.org For example, 3-chlorination of C2-substituted benzo[b]thiophenes can be achieved using sodium hypochlorite (B82951) pentahydrate. nih.gov The resulting 3-chloro derivative can then undergo Suzuki-Miyaura coupling with phenylboronic acid. nih.gov Iodination can also be performed, and the reactivity of different halogens in cross-coupling reactions generally follows the order I > OTf > Br >> Cl. clockss.org

A summary of electrophilic substitution reactions on substituted benzo[b]thiophenes:

Starting MaterialReagentPosition of SubstitutionProduct(s)
4-Hydroxybenzo[b]thiopheneModified Gattermann (formylation)55-Formyl-4-hydroxybenzo[b]thiophene
4-Hydroxybenzo[b]thiopheneN-Bromosuccinimide55-Bromo-4-hydroxybenzo[b]thiophene
4-Hydroxybenzo[b]thiopheneBromine in CCl₄5, 75,7-Dibromo-4-hydroxybenzo[b]thiophene
4-Hydroxybenzo[b]thiopheneNitric acid in acetic acid5 (major), 75-Nitro- and 7-nitro-4-hydroxybenzo[b]thiophene
C2-Substituted benzo[b]thiopheneSodium hypochlorite pentahydrate3C3-Chloro-C2-substituted benzo[b]thiophene

Synthesis of N-Phenylbenzo[b]thiophene-2-carboxamide Derivatives

N-Phenylbenzo[b]thiophene-2-carboxamide derivatives are a class of compounds that have been investigated for their potential as modulators of amyloid-beta (Aβ42) aggregation. nih.govresearchgate.net The synthesis of these compounds typically involves the coupling of a benzo[b]thiophene-2-carboxylic acid with a substituted aniline (B41778).

The amide bond formation is commonly achieved using standard peptide coupling reagents. A widely used method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.netsmolecule.com

The general synthetic scheme can be represented as:

Benzo[b]thiophene-2-carboxylic acid + Substituted Aniline --(EDC, HOBt, THF)--> N-(Substituted phenyl)benzo[b]thiophene-2-carboxamide

The substituents on the phenyl ring of the aniline can be varied to create a library of derivatives for structure-activity relationship studies. researchgate.netresearchgate.net For example, derivatives with methoxyphenol and methoxyphenyl substituents have been synthesized to investigate their effects on Aβ42 aggregation. nih.gov

Formation of Fused Polycyclic Aromatic Systems Containing Phenylbenzo[b]thiophene Moieties

The fusion of the phenylbenzo[b]thiophene core into larger polycyclic aromatic systems is a strategy to create novel materials with interesting electronic and photophysical properties for applications in organic electronics. ccspublishing.org.cnthieme-connect.de

Several methods have been developed for this purpose. One approach is the transition-metal-catalyzed cyclization reaction. For instance, a palladium/o-chloranil catalytic system can be used for the π-extension reaction of benzo[b]thiophenes with 9,9-dimethyldibenzosiloles to produce benzo[b]thiophene-fused heteroarenes. ccspublishing.org.cn Rhodium catalysts have also been employed in the synthesis of benzosilolothiophenes from 2-[2-(diphenylsilyl)phenyl]benzo[b]thiophene and its analogues. ccspublishing.org.cn

Another strategy is the [4+2] cycloaddition reaction, which is an effective method for constructing polycyclic skeletons. ccspublishing.org.cn For example, Lewis acid/Brønsted acid-mediated cyclization of substituted benzo[b]thiophenes with 2,5-dimethoxytetrahydrofuran (B146720) can yield benzo[b]thiophene-annulated heterocycles. ccspublishing.org.cn

Furthermore, oxidative cyclization is a powerful tool for forming fused systems. Iron-catalyzed oxidative cyclization of dithiophene-substituted benzene (B151609) can produce fused aromatic molecules. thieme-connect.de FeCl₃-mediated oxidative cyclization has been used to construct extended thiophene-fused oligoacene skeletons. mdpi.com Photocyclization of phenyl(thienyl)butadienes is another route to form multi-annulated heteroacenes. clockss.org

Computational and Theoretical Chemistry Studies on 4 Phenylbenzo B Thiophene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.org A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. arxiv.orgrdd.edu.iq This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the total energy of the system is minimized. rdd.edu.iq Vibrational analysis is then typically performed to confirm that the optimized structure is a true minimum, indicated by the absence of imaginary frequencies. rdd.edu.iq

The exploration of the energy landscape, guided by methods like DFT, helps in understanding the molecule's conformational flexibility and identifying different stable or metastable states. rsc.org For molecules like 4-phenylbenzo[b]thiophene and its derivatives, DFT calculations can elucidate the preferred orientation of the phenyl group relative to the benzo[b]thiophene core, which is crucial for its interaction with other molecules. Dispersion-corrected DFT methods are particularly important for accurately modeling non-covalent interactions, such as π-stacking, which can influence the dimerization and aggregation of thiophene-based compounds. canada.ca

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.orgtaylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating tendency, whereas the energy of the LUMO (ELUMO) relates to its electron affinity and electron-accepting tendency. taylorandfrancis.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. rdd.edu.iq Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

Table 1: Interpretation of Frontier Molecular Orbital Parameters This table illustrates the significance of key FMO parameters that would be calculated for this compound.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the molecule's capacity to donate electrons; higher values suggest stronger nucleophilicity.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the molecule's capacity to accept electrons; lower values suggest stronger electrophilicity.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMORepresents the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity.

Simulations of Vibrational and Electronic Spectra (FT-IR, UV-Vis)

Computational methods, particularly DFT, can simulate vibrational and electronic spectra, which are invaluable for interpreting experimental data and understanding molecular structure.

FT-IR Spectra Simulation: Theoretical calculations of Fourier-transform infrared (FT-IR) spectra are based on the vibrational modes of the molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the vibrational modes. iosrjournals.org For a molecule like this compound, this would allow for the assignment of specific absorption bands to vibrations such as C-H stretching and bending in the phenyl and benzo[b]thiophene rings, C-C stretching within the aromatic systems, and the characteristic C-S stretching of the thiophene (B33073) ring. iosrjournals.orgresearchgate.net

Table 2: Representative Vibrational Modes for a Phenyl-Substituted Benzothiophene (B83047) Scaffold This table presents typical vibrational frequency ranges for the structural motifs found in this compound.

Vibrational ModeTypical Wavenumber Range (cm-1)
Aromatic C-H Stretching3100 - 3000
Aromatic C=C Stretching1600 - 1400
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending900 - 700
C-S Stretching (in thiophene ring)850 - 600

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of absorption bands. mdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated aromatic system. ekb.eg These simulations help in understanding how structural modifications affect the electronic and optical properties of the molecule. researchgate.net

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery and materials science for understanding and predicting molecular interactions.

Molecular docking simulations are widely used to predict the binding affinity of small molecules like this compound derivatives to biological targets. These simulations place the ligand into the binding site of a protein and use a scoring function to estimate the strength of the interaction, often reported as a binding energy or an inhibition constant (Ki). nih.govnih.gov

Studies on various benzo[b]thiophene derivatives have demonstrated their potential to interact with several important biomolecular targets. For instance, certain derivatives have shown high binding affinities for amyloid-beta (Aβ) aggregates, with Ki values in the low nanomolar range (0.28–6.50 nM). nih.gov Other research has identified benzo[b]thiophene-based compounds as inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH) and cholinesterases. nih.govnih.gov Docking studies help elucidate the specific interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-protein complex and are responsible for the observed binding affinity. nih.gov

Table 3: Examples of Molecular Docking Studies on Benzothiophene Derivatives

Benzothiophene Derivative ClassBiomolecular TargetKey Findings
General Benzothiophene DerivativesAmyloid-beta (Aβ) aggregatesHigh binding affinities (Ki = 0.28-6.50 nM) were observed. nih.gov
Benzo[b]thiophene-chalconesAcetylcholinesterase (AChE)Binding is stabilized by π-stacking interactions with key tryptophan residues (e.g., TRP86). nih.gov
Benzo[b]thiophene-1,1-dioxidesPhosphoglycerate Dehydrogenase (PHGDH)Computational studies suggested a covalent bond formation with a cysteine residue (Cys421). nih.gov
Tetrahydrobenzo[b]thiophene DerivativesKelch-like ECH-associated protein 1 (Keap1)Docking was used to study the binding affinity of potent antioxidant compounds within the protein's active site. nih.gov

Modulation of Protein Aggregation Mechanisms (e.g., Amyloid Beta (Aβ42) Self-Assembly)

A significant area of research for benzo[b]thiophene derivatives has been their ability to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological process in Alzheimer's disease. nih.gov Computational studies, particularly molecular docking, have been instrumental in understanding how these small molecules interact with Aβ monomers, oligomers, and fibrils to alter the aggregation pathway. nih.govnih.gov

Interestingly, derivatives of N-phenylbenzo[b]thiophene-2-carboxamide, which are structurally related to this compound, have been shown to act as either inhibitors or promoters of Aβ42 fibrillogenesis, depending on the specific chemical substitutions. nih.govnih.gov Molecular docking simulations suggest that the orientation of the benzo[b]thiophene ring within the Aβ peptide structure is a critical factor in determining this modulatory effect. nih.govnih.gov

Inhibition of Aggregation: Compounds with a methoxyphenol group have demonstrated a concentration-dependent inhibition of Aβ42 aggregation, with one derivative showing up to 54% inhibition at a concentration of 25 μM. nih.govresearchgate.net

Promotion of Aggregation: In contrast, derivatives containing a 4-methoxyphenyl (B3050149) or an unsubstituted phenyl ring can significantly accelerate Aβ42 fibrillogenesis. nih.govnih.govresearchgate.net For example, one N-phenylbenzo[b]thiophene-2-carboxamide compound was found to increase the rate of aggregation by 2.9- to 4.3-fold. nih.gov Computational models indicate that these promoter molecules can interact with Aβ42 oligomers, exposing hydrophobic surfaces and encouraging rapid self-assembly into larger, potentially less toxic, fibrillar structures. nih.gov

These findings highlight the unique ability of the benzo[b]thiophene scaffold to be chemically tuned to either prevent or promote amyloid aggregation, making these compounds valuable as pharmacological tools for studying the mechanisms of neurodegenerative diseases. nih.govnih.gov

Table 4: Modulation of Aβ42 Aggregation by N-Phenylbenzo[b]thiophene-2-carboxamide Derivatives

Compound/SubstituentEffect on Aβ42 AggregationNoted Efficacy
Methoxyphenol SubstituentInhibitionUp to 54% inhibition of aggregation. nih.govresearchgate.net
4-Methoxyphenyl SubstituentPromotion/AccelerationSignificant increase in fibrillogenesis. nih.govnih.gov
Unsubstituted Phenyl GroupPromotion/Acceleration2.9- to 4.3-fold increase in fibrillogenesis. nih.gov

Structure-Activity Relationship (SAR) Predictions based on Computational Modeling

The development of predictive SAR models relies on the availability of a dataset of compounds with known biological activities, from which computational models can learn the relationship between molecular structure and activity. The lack of such published studies for this compound suggests that this specific scaffold may be a novel area for future computational drug design and discovery efforts.

Advanced Mechanistic Elucidation via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating complex reaction mechanisms at the molecular level. For derivatives of this compound, DFT calculations have been employed to investigate reaction pathways, transition states, and the thermodynamic feasibility of synthetic routes.

A notable study focused on the reaction mechanism of a this compound derivative, namely Ethyl 7-hydroxy-4-phenylbenzo[b]thiophene-6-carboxylate. vdoc.pub The computational investigation centered on a single-electron transfer (SET) process. The calculations revealed a thermodynamically spontaneous pathway involving the formation of a radical cation intermediate. vdoc.pub

The key findings from the DFT calculations are summarized in the table below:

Reaction StepDescriptionCalculated ParameterValue
C → C•+Single-electron transferΔG-26.1 kcal/mol
C•+ → 3aSpontaneous deprotonation-Spontaneous

Table 1: DFT Calculated Thermodynamic Data for a Reaction Pathway of a this compound Derivative. vdoc.pub

The calculations indicate that the initial single-electron transfer from the this compound derivative (C) to form a radical cation (C•+) is a highly exergonic process, with a Gibbs free energy change (ΔG) of -26.1 kcal/mol. vdoc.pub This is followed by a spontaneous deprotonation step to yield the product (3a), demonstrating the favorability of this reaction pathway. vdoc.pub Such computational insights are invaluable for understanding the underlying mechanisms of reactions involving the this compound scaffold and for optimizing synthetic strategies.

Advanced Materials Science Applications of 4 Phenylbenzo B Thiophene Derivatives

Organic Electronics and Optoelectronic Materials Development

Derivatives of 4-phenylbenzo[b]thiophene are at the forefront of research in organic electronics due to their tunable semiconductor properties. The ability to modify the core structure with various functional groups allows for precise control over the material's energy levels (HOMO/LUMO), charge carrier mobility, and light-emitting characteristics. This versatility has led to their successful integration into a variety of optoelectronic devices.

In the realm of organic photovoltaics, derivatives of benzo[b]thiophene have been investigated as donor materials in bulk-heterojunction (BHJ) solar cells. co-ac.comfigshare.com The introduction of benzo[b]thiophene units into organic dyes and polymers can enhance their photovoltaic performance and stability. nih.gov For instance, incorporating a dithieno[3,2-b:2',3'-d]thiophene (DTT) unit, a fused thiophene (B33073) derivative, into a donor material for a vacuum-deposited BHJ device resulted in a power conversion efficiency (PCE) of 3.60%. mdpi.com This performance was attributed to the low-lying Highest Occupied Molecular Orbital (HOMO) energy level of -5.66 eV, which created a large energy difference with the fullerene acceptor. mdpi.com

Furthermore, benzo[b]thiophene-series compounds have been successfully employed as volatile solid additives (VSAs) to control the morphology of the active layer in OSCs, leading to significant performance improvements. figshare.com The use of these additives has been shown to promote ordered molecular stacking and improve the miscibility between donor and acceptor materials, which in turn enhances exciton (B1674681) diffusion, charge separation, and transport. figshare.com This has resulted in a notable increase in power conversion efficiency across various OSC systems. figshare.com For example, the addition of a benzo[b]thiophene-based VSA to a PM6:Y6-based OSC increased the PCE from 14.2% to 16.1%. figshare.com

Table 1: Performance of Organic Solar Cells Incorporating Benzo[b]thiophene Derivatives

Donor:Acceptor System Additive/Modification Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
3 :C70 Dithieno[3,2-b:2',3'-d]thiophene donor 0.98 9.24 - 3.60 mdpi.com
PM6:Y6 Benzo[b]thiophene VSA - - - 16.1 figshare.com
D18:Y6 Benzo[b]thiophene VSA - - - 17.7 figshare.com
PM6:IT-4F Benzo[b]thiophene VSA - - - 12.5 figshare.com
PM6:PYTT Benzo[b]thiophene VSA - - - 14.4 figshare.com

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

The rigid and planar structure of the benzo[b]thiophene core makes its derivatives promising candidates for emitting and host materials in OLEDs. These materials can exhibit high thermal stability and excellent photophysical properties. A donor-π-acceptor (D–π–A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) π-conjugated linker, has been utilized as an emitter in a solution-processed OLED. beilstein-journals.org This device demonstrated a low turn-on voltage of 2.9 V and achieved a maximum external quantum efficiency of 4.61%, a power efficiency of 6.70 lm/W, and a current efficiency of 10.6 cd/A. beilstein-journals.orgbeilstein-archives.org The emission was centered at 512 nm, producing green light. beilstein-journals.org

The high quantum yields of such materials in both solution (up to 86%) and solid-state (41%) highlight their potential for bright and efficient OLEDs. beilstein-journals.org The molecular design of these compounds, often featuring a significant Stokes shift, is beneficial for achieving color purity and stability in OLED devices. beilstein-journals.org

Table 2: Performance of an OLED Employing a Thieno[3,2-b]thiophene Derivative (DMB-TT-TPA) Emitter

Parameter Value
Maximum Luminescence 752 cd/m² beilstein-journals.orgbeilstein-archives.org
Maximum External Quantum Efficiency 4.61% beilstein-journals.orgbeilstein-archives.org
Maximum Power Efficiency 6.70 lm/W beilstein-journals.orgbeilstein-archives.org
Maximum Current Efficiency 10.6 cd/A beilstein-journals.orgbeilstein-archives.org
Turn-on Voltage 2.9 V beilstein-journals.orgbeilstein-archives.org
Emission Wavelength (λEL) 512 nm beilstein-journals.org

Data for a solution-processed OLED with DMB-TT-TPA as the emitter.

Benzo[b]thiophene derivatives have been extensively studied as active channel materials in organic field-effect transistors (OFETs). researchgate.netresearchgate.net Their fused aromatic structure promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport. researchgate.net Solution-processable small-molecule semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) core have been synthesized and incorporated into OFETs. researchgate.net

For example, a single crystal OFET based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) exhibited a high hole mobility of up to 1.26 cm² V⁻¹ s⁻¹ and a current on/off ratio in the range of 10⁶ to 10⁸. nih.gov Another study on novel thieno[2,3-b]thiophene (B1266192) small molecules demonstrated a hole mobility of 0.42 cm² V⁻¹ s⁻¹ with a current on/off ratio exceeding 10⁸ under ambient conditions, highlighting the excellent air stability of these materials. rsc.org The performance of these OFETs is highly dependent on the molecular packing and crystallinity, which can be tuned by modifying the alkyl side chains on the thiophene units. rsc.org

Table 3: Performance of Organic Field-Effect Transistors Based on Benzo[b]thiophene Derivatives

Compound Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio
2,6-DADTT up to 1.26 nih.gov 10⁶ - 10⁸ nih.gov
Compound 1 (thieno[2,3-b]thiophene derivative) 0.42 rsc.org > 10⁸ rsc.org

Data for single crystal and thin-film OFETs, respectively.

Fluorescent and Luminescent Materials

The inherent photoluminescent properties of the this compound scaffold make it a versatile platform for the development of novel fluorescent and luminescent materials. By strategically attaching different functional groups, the emission characteristics can be finely tuned for specific applications.

The photophysical properties of benzo[b]thiophene derivatives, such as their absorption and emission wavelengths, Stokes shift, and fluorescence quantum yields, can be systematically controlled through chemical modifications. rsc.org For instance, in D–π–A type fluorophores, the nature and position of the donor and acceptor groups on the aromatic core significantly influence the intramolecular charge transfer (ICT) character and, consequently, the emission color and efficiency. beilstein-journals.orgrsc.org

A study on a thieno[3,2-b]thiophene derivative, DMB-TT-TPA, reported a large Stokes shift of 109 nm, which is attributed to a significant change in geometry between the ground and excited states. beilstein-journals.org This compound exhibited a high fluorescence quantum yield of 86% in THF solution and 41% in the solid state. beilstein-journals.org The ability to tune the photoluminescence quantum yield is crucial for applications that require bright and efficient light emission. nih.govnih.govresearchgate.net

Table 4: Photophysical Properties of a D–π–A Type Thieno[3,2-b]thiophene Derivative (DMB-TT-TPA)

Property Value
Absorption Maximum (λabs) 411 nm beilstein-journals.org
Emission Maximum (λem) 520 nm beilstein-journals.org
Stokes Shift 109 nm beilstein-journals.org
Quantum Yield (ΦF) in THF 86% beilstein-journals.org
Quantum Yield (ΦF) in Solid State 41% beilstein-journals.org

Data recorded in Tetrahydrofuran (B95107) (THF) solution and as a solid film.

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. wikipedia.orgnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov Derivatives of this compound have been identified as promising candidates for AIE luminogens (AIEgens). acs.org

A novel AIE platform has been developed using a 2,3-diphenylbenzo[b]thiophene S,S-dioxide core, demonstrating high solid-state emission efficiencies. rsc.org The propeller-like shape of many AIEgens, such as those based on tetraphenylethylene, prevents strong intermolecular π–π stacking in the solid state, which would otherwise lead to fluorescence quenching. nih.gov The exploration of benzo[b]thiophene derivatives as AIEgens opens up new possibilities for their application in areas such as chemical sensors, bio-imaging, and solid-state lighting, where strong emission in the aggregated state is highly desirable. acs.org

Development of Hybrid Organic-Inorganic Materials Incorporating Phenylbenzo[b]thiophene Units

The creation of hybrid materials involves the strategic combination of organic molecules with inorganic structures like silica, metal oxides, or metal-organic frameworks (MOFs). The organic component, in this case, derivatives of this compound, can be introduced as a ligand that coordinates to metal centers, as a functional group that is covalently bonded to an inorganic surface, or as a structural building block in a larger framework.

While the broader family of thiophene-based compounds has been explored for the synthesis of covalent organic frameworks (COFs) and MOFs, specific research detailing the use of this compound in these structures is limited in publicly available literature. nih.govrsc.orgnih.gov Thiophene derivatives are valued for their electronic properties and have been investigated for light-driven applications. mdpi.com For instance, benzothiophene-based COFs have been synthesized and studied for their electrocatalytic activity, where the conjugated structure plays a critical role. rsc.org

The functionalization of inorganic nanoparticles, such as those made of titanium dioxide (TiO2) or gold, with organic molecules is a common method for creating hybrid materials. nih.govnih.govrsc.orgmdpi.com This surface modification can enhance properties like photoreactivity or enable specific biological applications. nih.govrsc.org While these concepts are well-established, documented examples of surface modification specifically with this compound are not readily found.

Similarly, the field of hybrid perovskites and quantum dots often involves the use of organic ligands to passivate surfaces and enhance photoluminescence. rsc.orgnih.govkoreascience.kr Thienothiophene-based quantum dots have been developed, demonstrating how the photophysical properties can be calibrated through interactions with other molecules. itu.edu.tr However, the incorporation of this compound into these specific types of hybrid materials has not been extensively reported.

The following table provides a conceptual overview of potential research directions for hybrid materials based on this compound, drawing parallels from related thiophene derivatives.

Hybrid Material TypePotential Inorganic ComponentPotential Role of this compoundPotential Properties and Applications
Metal-Organic Frameworks (MOFs) Zinc, Copper, Zirconium ionsDicarboxylic acid functionalized ligandGas storage, catalysis, sensing
Functionalized Nanoparticles Silica (SiO2), Titanium Dioxide (TiO2)Surface-grafted via silane (B1218182) couplingLuminescent probes, photocatalysis
Covalent Organic Frameworks (COFs) Boronic acid derivativesPlanar building blockOrganic electronics, charge transport
Hybrid Perovskites Lead halide, Tin halideSurface passivating ligandOptoelectronics, solar cells
Quantum Dots Cadmium Selenide (CdSe), Indium Phosphide (InP)Capping ligandBio-imaging, light-emitting diodes

Detailed research findings on the synthesis and characterization of these specific hybrid materials incorporating this compound are necessary to fully elucidate their structure-property relationships and potential for advanced applications.

Future Perspectives and Research Challenges in 4 Phenylbenzo B Thiophene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of substituted benzothiophenes, including the 4-phenyl derivative, is the reliance on traditional methods that often involve harsh reaction conditions, stoichiometric reagents, and transition metal catalysts. chemistryviews.orgacs.org The future in this area is focused on creating greener, more efficient, and atom-economical synthetic pathways.

One promising direction is the advancement of visible-light photocatalysis . This approach offers a mild and efficient alternative to traditional thermal methods, avoiding the need for high temperatures and heavy metal catalysts. acs.orgorganic-chemistry.org For instance, a photocatalytic radical annulation process using eosin (B541160) Y as an organic dye catalyst under green light irradiation has been developed for the synthesis of various substituted benzothiophenes. acs.orgacs.orgthieme-connect.comnih.gov This metal-free method proceeds at ambient temperatures and demonstrates a broad substrate scope, highlighting a sustainable route to the benzothiophene (B83047) core. organic-chemistry.org

Another key area is the expansion of C-H activation and functionalization strategies. Direct C-H activation is inherently atom-economical as it avoids the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H/C-S bond coupling reactions have been developed to construct the dibenzothiophene (B1670422) scaffold without requiring external stoichiometric oxidants. researchgate.net Future work will likely focus on lowering catalyst loadings, expanding the scope of C-H functionalization to include a wider array of coupling partners, and achieving higher regioselectivity, particularly for the challenging C3 position. nih.gov

Furthermore, gold-catalyzed carbothiolation presents an atom-economic pathway to 2,3-disubstituted benzothiophenes. organic-chemistry.org The development of novel catalytic systems that operate under milder conditions, utilize earth-abundant metals, or are metal-free altogether remains a significant goal. rsc.org Syntheses starting from readily available precursors like aryne intermediates and alkynyl sulfides also represent an innovative one-step approach to building the benzothiophene skeleton with good functional group tolerance. chemistryviews.orgnih.gov

MethodologyKey FeaturesCatalyst/ConditionsSustainability Aspect
Visible-Light Photocatalysis Radical annulation of diazonium salts and alkynes. acs.orgorganic-chemistry.orgEosin Y, Green Light, Ambient Temperature. acs.orgnih.govMetal-free, mild conditions, energy-efficient. organic-chemistry.org
C-H Activation Direct coupling of C-H and C-S bonds. researchgate.netPalladium(II) acetate. researchgate.netHigh atom economy, avoids pre-functionalization. acs.org
Aryne Chemistry One-step reaction of aryne precursors with alkynyl sulfides. chemistryviews.orgnih.govCsF, acetonitrile (B52724). chemistryviews.orgStep-efficient, good functional group tolerance. nih.gov
Gold-Catalyzed Carbothiolation Intramolecular reaction for 2,3-disubstituted products. organic-chemistry.orgGold catalyst. organic-chemistry.orgHigh atom economy. organic-chemistry.org

Exploration of Novel Reactivity Patterns for Diversified Functionalization

To unlock the full potential of 4-phenylbenzo[b]thiophene, researchers are exploring novel reactivity patterns that allow for precise and diversified functionalization of the core structure. While functionalization at the C2 position is relatively established due to the acidity of the C2-H bond, selective modification at other positions, especially C3, remains a challenge. nih.gov

A significant breakthrough is the use of benzothiophene S-oxides as reactive intermediates. This umpolung strategy, which reverses the inherent nucleophilicity of carbon sites, enables metal-free, regioselective C3-alkylation and arylation via an interrupted Pummerer reaction. nih.gov This method proceeds under mild conditions and delivers the coupling partner in a site-selective manner, overcoming the limitations of traditional transition-metal-catalyzed approaches that often show poor regioselectivity or require directing groups. nih.gov

Future research will likely focus on expanding the library of transformations possible through such reactive intermediates. Developing new activation modes for the benzothiophene core is crucial. For example, synergistic catalysis using silver(I) and palladium has enabled the direct α-arylation (C2 position) of benzo[b]thiophenes at near-room temperature, a significant improvement over harsher methods. acs.org The challenge lies in extending such mild and highly regioselective methods to other positions on the benzothiophene ring system. The development of modular synthetic routes, such as sequential cross-coupling reactions, will also be instrumental in preparing multi-arylated benzothiophenes that are otherwise difficult to access. nih.gov

Integration of Advanced Computational Modeling for Predictive Material Design

The design of novel materials based on this compound for electronic applications is increasingly driven by advanced computational modeling. Techniques like Density Functional Theory (DFT) are powerful tools for predicting the structural, electronic, and optical properties of new derivatives before their synthesis, saving significant time and resources. tandfonline.comnih.gov

DFT calculations allow researchers to evaluate key parameters that govern device performance, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap (band gap), and molecular geometry. ub.ac.idco-ac.com For example, studies on complex benzothiophene derivatives have shown that modifications, such as changing a bridging atom from C=O to C=S, can significantly lower the energy band gap, a desirable trait for applications in photovoltaics. ub.ac.id Computational methods can also predict absorption wavelengths and non-linear optical (NLO) properties, guiding the synthesis of materials for specific optoelectronic applications. ub.ac.idekb.eg

The future challenge is to develop more accurate and efficient computational models that can handle larger, more complex molecular systems and predict their properties in the solid state, where intermolecular interactions play a crucial role. tandfonline.com Integrating machine learning algorithms with DFT calculations could accelerate the in silico screening of vast libraries of virtual compounds, identifying promising candidates for synthesis and testing. tubitak.gov.trnih.gov This predictive-first approach will be essential for the rational design of next-generation materials with tailored photophysical and electronic characteristics. researcher.life

Computational MethodPredicted PropertiesApplication Relevance
Density Functional Theory (DFT) HOMO/LUMO energies, band gap, molecular geometry. tandfonline.comub.ac.idTuning electronic properties for OLEDs, OFETs, and solar cells. co-ac.com
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, vertical excitation energies. ekb.egscispace.comDesigning dyes and sensitizers for solar cells, predicting color of OLED emitters. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Prediction of therapeutic activities. tubitak.gov.trGuiding synthesis for biological applications. tubitak.gov.tr
Molecular Docking & Dynamics Binding affinities, enzyme-inhibitor interactions. nih.govnih.govDrug design and discovery. nih.gov

Expansion into Emerging Material Systems and Device Architectures

Derivatives of benzo[b]thiophene are foundational components for a range of optoelectronic materials. researchgate.net The future in this domain lies in incorporating the this compound unit into more sophisticated material systems and novel device architectures to enhance performance and stability.

In Organic Light-Emitting Diodes (OLEDs) , benzothiophene derivatives are used to construct high-performance emitters, particularly for thermally activated delayed fluorescence (TADF) devices. rsc.orgmdpi.com Fusing the benzothiophene core with other heterocyclic units, like acridine, has led to novel hybrid donors for TADF emitters with high external quantum efficiencies (EQE) and reduced efficiency roll-off. rsc.org Future work will aim to develop stable, deep-blue and near-infrared (NIR) emitters, which remain a significant challenge in OLED technology. frontiersin.org

For Organic Solar Cells (OSCs) , the unique electronic properties of benzothiophene derivatives make them excellent building blocks for both donor and acceptor materials. mdpi.comrsc.org They have been used as π-conjugated linkers in push-pull organic semiconductors and as additives to control the morphology of the active layer in bulk-heterojunction solar cells. mdpi.comfigshare.com Introducing benzo[b]thiophene as a donor unit in organic dyes for dye-sensitized solar cells (DSSCs) has been shown to improve photovoltaic performance and photostability. nih.gov The challenge is to design molecules that can simultaneously achieve broad light absorption, efficient charge separation, and high charge carrier mobility to push power conversion efficiencies higher. co-ac.com

In Organic Thin-Film Transistors (OTFTs) , the rigidity and planarity of fused-ring systems like benzo[b]thieno[2,3-d]thiophene are advantageous for achieving the ordered molecular packing necessary for high charge carrier mobility. rsc.org Research is focused on tuning the molecular structure, for example by adding specific alkyl side chains, to control the thin-film microstructure and enhance device performance, targeting high mobility and large on/off current ratios. rsc.org The development of solution-processable materials is a key goal for enabling low-cost, large-area fabrication of flexible electronics. rsc.orgmdpi.com

Q & A

Q. What are the common synthetic routes for 4-Phenylbenzo[b]thiophene, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions. For example, 1,4-dicarbonyl compounds react with phosphorus sulfides (P2_2S5_5) under high-temperature conditions (~400°C) to form thiophene rings, with yields up to 93% when using alkali-catalyzed metal oxide catalysts . Optimizing reaction conditions (e.g., temperature, catalyst selection, and solvent polarity) is critical for minimizing side products. Lab-scale synthesis may also employ Suzuki-Miyaura cross-coupling to introduce phenyl groups at specific positions .

Q. How is NMR spectroscopy applied to confirm the structure of this compound derivatives?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to verify substituent positions and aromaticity. For example, chemical shifts in the range of δ 7.2–7.8 ppm (aromatic protons) and δ 120–140 ppm (aromatic carbons) are typical. Substituent effects (e.g., electron-withdrawing groups) cause downfield shifts, which can be cross-referenced with computational predictions (e.g., MP2/6-311G** level calculations) . Isotopic labeling (e.g., 34S^{34}\text{S}) aids in resolving spectral overlaps .

Q. What analytical techniques are recommended for quantifying thiophene derivatives in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying thiophene derivatives. Gas chromatography (GC) paired with mass spectrometry (GC-MS) is preferred for volatile analogs. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy, especially in trace analysis (0.1–250 mg/kg range) .

Q. How do researchers ensure reproducibility in synthesizing this compound-based polymers?

  • Methodological Answer : Controlled polymerization techniques, such as electrochemical deposition or microwave-assisted synthesis, enhance reproducibility. For example, sequential layering of thiophene monomers on substrates (e.g., gold electrodes) under inert atmospheres minimizes oxidative side reactions . Post-synthesis characterization via GPC (gel permeation chromatography) ensures consistent molecular weight distributions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives for optoelectronic applications?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311G** level model HOMO-LUMO gaps and charge transport properties. For instance, planar benzo[b]thiophene cores enhance π-π stacking in organic field-effect transistors (OFETs), as validated by experimental hole mobility values (~1.5 cm2^2/V·s) . Adsorption studies on mineral surfaces (e.g., pyrophyllite) using periodic boundary conditions predict interfacial electronic interactions .

Q. What strategies resolve contradictions in spectroscopic data for thiophene-based compounds?

  • Methodological Answer : Contradictions in spectral assignments (e.g., overlapping 13C^{13}\text{C} signals) are addressed via isotopic substitution (e.g., 33S^{33}\text{S}-thiophene) or 2D NMR techniques (HSQC, HMBC). For computational validation, benchmarking against NIST thermodynamic data (e.g., entropy, heat capacity) ensures accuracy . Statistical methods like the Benjamini-Hochberg procedure control false discovery rates (FDR) when analyzing multiple spectral peaks .

Q. How are this compound derivatives engineered for photocatalytic hydrogen evolution?

  • Methodological Answer : Incorporating electron-deficient groups (e.g., sulfone) into conjugated polymers enhances light absorption and charge separation. For example, poly(dibenzothiophene-S,S-dioxide) achieves a hydrogen evolution rate of 44.2 mmol h1^{-1} g1^{-1} under visible light when doped with K2_2HPO4_4, which facilitates proton transfer . Time-resolved fluorescence spectroscopy quantifies exciton lifetimes to optimize catalytic efficiency.

Q. What crystallographic techniques validate the solid-state structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, a recent study reported C–S bond distances of 1.71–1.73 Å in a benzo[b]thiophene derivative, consistent with MP2/6-311G** calculations . Rietveld refinement analyzes powder XRD data for polycrystalline samples, ensuring phase purity .

Research Methodology

Q. How to design a robust literature review strategy for this compound-related studies?

  • Methodological Answer : Use keyword combinations (e.g., "this compound synthesis," "thiophene spectroscopy") in SciFinder or Reaxys. Filter results by publication type (e.g., "crystal structure," "kinetic study") and citation count to prioritize high-impact papers. Cross-reference patents (e.g., Nobiloil method ) for historical context. Database alerts for journals like Chemical Communications ensure timely updates .

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer :
    Use fume hoods for volatile thiophenes (e.g., methyl derivatives) and avoid direct skin contact with arylthiols (e.g., 4-Phenylthiophenol). Material Safety Data Sheets (MSDS) recommend PPE (gloves, goggles) and emergency procedures for spills (e.g., neutralization with 10% NaOH). Storage under nitrogen prevents oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.